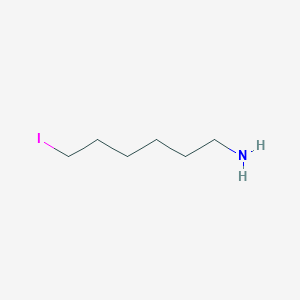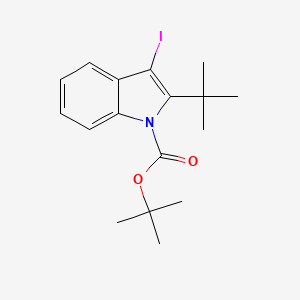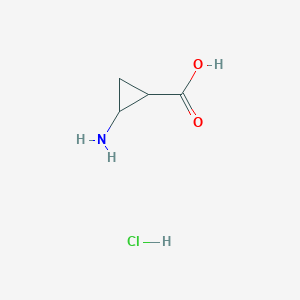
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is a compound that combines the structural features of piperidine and oxazolidinone Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazolidinone is a five-membered ring with both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functionalization reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted piperidines, oxazolidinones, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in drug development .
Wissenschaftliche Forschungsanwendungen
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Spiropiperidines: Compounds with a piperidine moiety that exhibit various biological activities.
Uniqueness
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of piperidine and oxazolidinone, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19ClN2O2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
3-(2-piperidin-4-ylethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10-12(7-8-14-10)6-3-9-1-4-11-5-2-9;/h9,11H,1-8H2;1H |
InChI-Schlüssel |
KIPNIEHTPRABFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCN2CCOC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)



![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)


![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)




